molecular formula C10H15N5O4 B057315 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine CAS No. 117068-45-8

1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine

Cat. No. B057315
M. Wt: 269.26 g/mol
InChI Key: JQKQBIKLDBWPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine, commonly known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of antiviral therapy. HEPT belongs to the class of nucleoside analogs and is known for its ability to inhibit the replication of human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor.

Mechanism Of Action

HEPT acts as a reverse transcriptase inhibitor by binding to the active site of the enzyme and preventing the conversion of viral RNA into DNA. This inhibits the replication of the virus and reduces the viral load in the host.

Biochemical And Physiological Effects

HEPT has been shown to have low toxicity and good bioavailability. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 2.5 hours. HEPT has been shown to have minimal side effects and is well-tolerated by patients.

Advantages And Limitations For Lab Experiments

HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. HEPT also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

HEPT has several potential future directions for scientific research, including:
1. Development of new analogs with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanism of action of HEPT and its analogs to identify new targets for antiviral therapy.
3. Evaluation of HEPT and its analogs for the treatment of other viral infections.
4. Investigation of the potential use of HEPT and its analogs in combination with other antiviral agents to enhance their efficacy.
Conclusion:
HEPT is a promising compound with potential applications in the field of antiviral therapy. The compound has been extensively studied for its ability to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine and is being investigated for its potential use in the treatment of other viral infections. HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. Future research on HEPT and its analogs has the potential to lead to the development of new and more effective antiviral therapies.

Synthesis Methods

HEPT is synthesized by the reaction of 3-azidopropanol with thymine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into HEPT through a series of steps. The synthesis method has been optimized to yield high purity HEPT with excellent yields.

Scientific Research Applications

HEPT has been extensively studied for its potential use as an antiviral agent against 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine. The compound has been shown to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine by acting as a reverse transcriptase inhibitor. HEPT is also being investigated for its potential use in the treatment of other viral infections such as hepatitis B and C.

properties

CAS RN

117068-45-8

Product Name

1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[3-azido-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N5O4/c1-7-6-15(10(18)13-9(7)17)8(19-5-4-16)2-3-12-14-11/h6,8,16H,2-5H2,1H3,(H,13,17,18)

InChI Key

JQKQBIKLDBWPBY-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO

synonyms

1-(1-(2-hydroxyethoxy)-3-azidopropyl)thymine
HEAPT

Origin of Product

United States

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